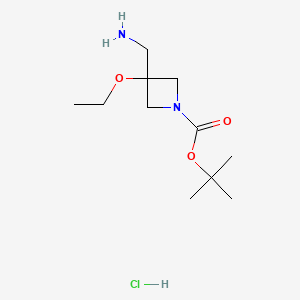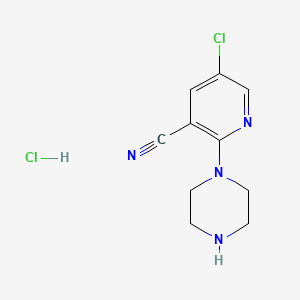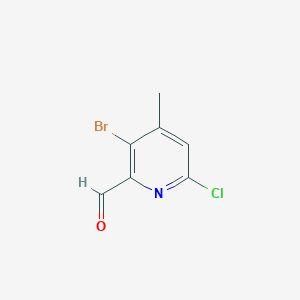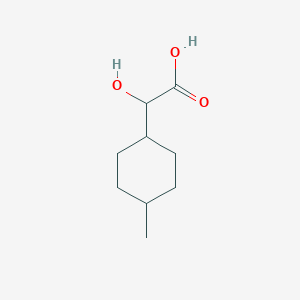
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . . This compound is characterized by the presence of a hydroxyl group and a carboxylic acid group attached to a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methylcyclohexylacetic acid using appropriate oxidizing agents under controlled conditions . Industrial production methods may involve the use of catalytic processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
2-Hydroxy-2-(4-methylcyclohexyl)acetic acid can be compared with other similar compounds such as:
2-Hydroxy-2-(4-hydroxycyclohexyl)acetic acid: This compound has an additional hydroxyl group, which may alter its reactivity and applications.
Cyclohexaneacetic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
4-Methylcyclohexylacetic acid:
The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H16O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12) |
Clave InChI |
RBJOKJDUTFRATF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


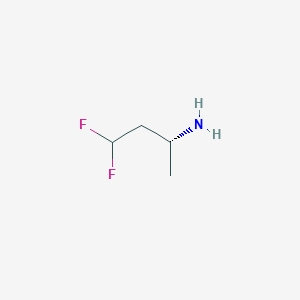
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
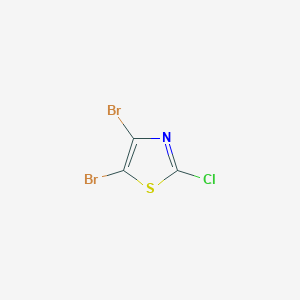

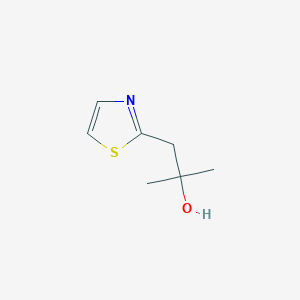
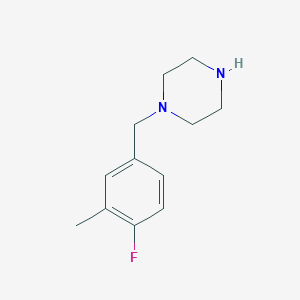
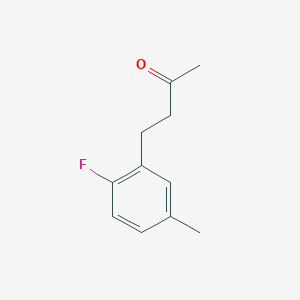
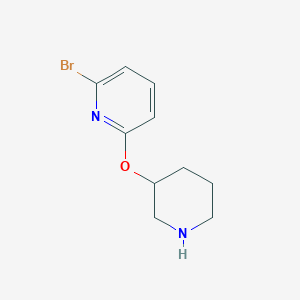
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
